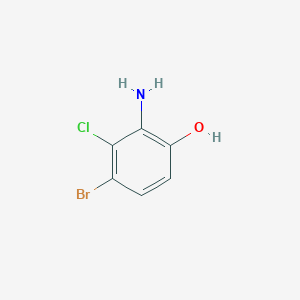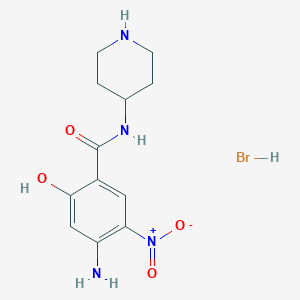
2-ブロモ-3-ヨード-4,5,6-トリメチルピリジン
概要
説明
2-Bromo-3-iodo-4,5,6-trimethylpyridine: is a halogenated pyridine derivative with the molecular formula C8H9BrIN and a molecular weight of 325.97 g/mol . This compound is characterized by the presence of bromine and iodine atoms at the 2nd and 3rd positions, respectively, and three methyl groups at the 4th, 5th, and 6th positions on the pyridine ring . It is a solid compound with a predicted density of 1.920±0.06 g/cm³ and a boiling point of 338.2±37.0 °C .
科学的研究の応用
Chemistry: 2-Bromo-3-iodo-4,5,6-trimethylpyridine is used as an intermediate in organic synthesis, particularly in the preparation of complex pyridine derivatives . Its halogen atoms provide reactive sites for further functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of bioactive molecules. Its derivatives have been investigated for potential therapeutic applications, including antimicrobial and anticancer activities .
Industry: In the chemical industry, 2-Bromo-3-iodo-4,5,6-trimethylpyridine is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodo-4,5,6-trimethylpyridine typically involves halogenation reactions starting from 4,5,6-trimethylpyridine. The bromination and iodination steps are carried out sequentially under controlled conditions to ensure selective substitution at the desired positions . Common reagents used in these reactions include bromine and iodine, often in the presence of catalysts or under specific reaction conditions to enhance the yield and selectivity .
Industrial Production Methods: Industrial production of 2-Bromo-3-iodo-4,5,6-trimethylpyridine may involve large-scale halogenation processes with optimized reaction parameters to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further improve the scalability and purity of the final product .
化学反応の分析
Types of Reactions: 2-Bromo-3-iodo-4,5,6-trimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions to replace the halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of bases like potassium carbonate.
Major Products:
作用機序
The mechanism of action of 2-Bromo-3-iodo-4,5,6-trimethylpyridine depends on its application and the specific reactions it undergoes. In cross-coupling reactions, the halogen atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes . The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the halogen atoms, which modulate its chemical behavior .
類似化合物との比較
Uniqueness: 2-Bromo-3-iodo-4,5,6-trimethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other halogenated pyridines. The presence of three methyl groups enhances its stability and solubility, making it a versatile intermediate in various chemical syntheses .
特性
IUPAC Name |
2-bromo-3-iodo-4,5,6-trimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrIN/c1-4-5(2)7(10)8(9)11-6(4)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDRXMQJHDOTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)Br)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)


![{Bicyclo[4.1.0]heptan-3-yl}methanethiol](/img/structure/B1383939.png)


![2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride](/img/structure/B1383944.png)



![7-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B1383949.png)


